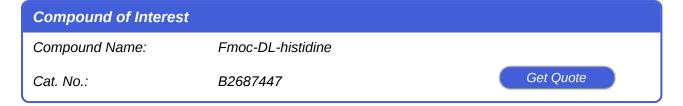


# An In-Depth Technical Guide to the Chemical Properties of Fmoc-DL-histidine

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

Fmoc-DL-histidine is a racemic mixture of the N-α-fluorenylmethyloxycarbonyl (Fmoc) protected form of the amino acid histidine. This derivative is a crucial building block in solid-phase peptide synthesis (SPPS), a cornerstone technique in drug discovery and development, and the creation of novel biomaterials. The Fmoc protecting group provides a base-labile shield for the alpha-amino group, allowing for sequential and controlled addition of amino acids to a growing peptide chain. The presence of the imidazole side chain in histidine residues imparts unique properties to peptides, including catalytic activity, metal chelation capabilities, and pH-responsive behavior. This technical guide provides a comprehensive overview of the chemical properties of Fmoc-DL-histidine, detailed experimental protocols, and visualizations to aid researchers in its effective application.

## **Core Chemical Properties**

**Fmoc-DL-histidine** is a white to off-white or light yellow crystalline powder. As a racemic mixture, it contains equal amounts of Fmoc-D-histidine and Fmoc-L-histidine.



Property	Value	Reference
CAS Number	157355-76-5	[1]
Molecular Formula	C21H19N3O4	[2]
Molecular Weight	377.39 g/mol	[2]
Appearance	White to off-white or light yellow powder	[1]
Purity	Typically ≥98.5%	[1]
Solubility	Soluble in DMF and DMSO.	[3]
Melting Point	While a specific melting point for the DL-form is not readily available, the L-enantiomer, Fmoc-L-histidine, has a reported melting point of 171 °C. Another derivative, Fmoc-L-His(1-Me)-OH, melts at 135-136 °C.	[4][5]
Storage	Store at 10°C - 25°C, protected from light.	[5]

## **Spectroscopic Data**

Detailed experimental spectroscopic data for **Fmoc-DL-histidine** is not widely published. However, the expected spectral characteristics can be inferred from the known properties of the Fmoc group and the histidine side chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

• ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the fluorenyl group (typically in the aromatic region,  $\sim$ 7.2-7.8 ppm), the  $\alpha$ -proton of the amino acid, the  $\beta$ -protons, and the protons of the imidazole ring.



•  $^{13}$ C NMR: The carbon NMR spectrum will display resonances for the carbons of the Fmoc group, the carbonyl carbon of the carboxylic acid, the  $\alpha$ -carbon, the  $\beta$ -carbon, and the carbons of the imidazole ring.

Infrared (IR) Spectroscopy: The IR spectrum of **Fmoc-DL-histidine** will exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

- N-H stretching of the carbamate and imidazole ring.
- C=O stretching of the carbamate and carboxylic acid.
- Aromatic C-H and C=C stretching from the fluorenyl and imidazole rings.

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be expected to show the protonated molecular ion [M+H]<sup>+</sup> at m/z 378.1.

## **Experimental Protocols Fmoc Protection of DL-Histidine**

This protocol describes a general method for the N- $\alpha$ -Fmoc protection of DL-histidine.

#### Materials:

- DL-Histidine
- 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu)
- Sodium bicarbonate (NaHCO₃)
- Dioxane
- Water
- Diethyl ether
- 1 M Hydrochloric acid (HCl)

#### Procedure:



- Dissolve DL-histidine in a 10% aqueous solution of sodium bicarbonate.
- Add a solution of Fmoc-OSu in dioxane to the histidine solution with vigorous stirring.
- Allow the reaction to proceed at room temperature for several hours until completion, monitoring by thin-layer chromatography (TLC).
- Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu and byproducts.
- Acidify the aqueous layer to a pH of approximately 2 with 1 M HCl to precipitate the Fmoc-DL-histidine.
- Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Fmoc protection of DL-histidine workflow.

## Solid-Phase Peptide Synthesis (SPPS) using Fmoc-DL-Histidine

This protocol outlines the general steps for incorporating **Fmoc-DL-histidine** into a peptide chain on a solid support.

#### Materials:

- Fmoc-protected amino acid resin (e.g., Fmoc-Gly-Wang resin)
- Fmoc-DL-histidine
- Coupling reagent (e.g., HBTU, HATU)
- Base (e.g., DIPEA, NMM)
- Deprotection solution (e.g., 20% piperidine in DMF)
- DMF (Peptide synthesis grade)
- DCM



#### Procedure:

- Resin Swelling: Swell the resin in DMF for 30-60 minutes.
- Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the N-terminal amino acid. Wash the resin thoroughly with DMF.
- Amino Acid Coupling:
  - Pre-activate Fmoc-DL-histidine by dissolving it in DMF with a coupling reagent and a base.
  - Add the activated amino acid solution to the deprotected resin.
  - Allow the coupling reaction to proceed for 1-2 hours.
  - Wash the resin with DMF to remove excess reagents.
- Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).
- Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

SPPS cycle for **Fmoc-DL-histidine** incorporation.

## **Fmoc Deprotection in Solution**

This protocol describes the removal of the Fmoc group from a peptide containing **Fmoc-DL-histidine** in a solution phase.

#### Materials:

- Fmoc-protected peptide
- Acetonitrile
- Morpholine or Piperidine



- DCM
- 5% aqueous LiCl solution

#### Procedure:

- Dissolve the Fmoc-protected peptide in acetonitrile.
- Add morpholine or piperidine to the solution while stirring.
- Stir the reaction at room temperature for the appropriate time (typically 1-24 hours), monitoring by LC-MS for completion.
- Quench the reaction by adding water.
- Extract the product with DCM.
- Wash the combined organic phases with 5% aqueous LiCl solution.
- Dry the organic layer with sodium sulfate and filter.
- Evaporate the solvent to obtain the crude deprotected peptide, which can be further purified by chromatography.[6]

## Signaling Pathways and Biological Relevance

**Fmoc-DL-histidine** itself is a synthetic molecule and is not directly involved in biological signaling pathways. However, the histidine residues it introduces into peptides are of significant biological importance. The imidazole side chain of histidine has a pKa near physiological pH, allowing it to act as both a proton donor and acceptor in enzymatic catalysis. Histidine residues are frequently found in the active sites of enzymes and are crucial for the function of many proteins. Furthermore, histidine is a precursor to histamine, a key molecule in local immune responses, and carnosine, an important dipeptide with antioxidant properties.

## Conclusion

**Fmoc-DL-histidine** is an essential reagent for the synthesis of peptides containing histidine residues. Its chemical properties, particularly the base-labile nature of the Fmoc group, allow



for its efficient use in solid-phase peptide synthesis. Understanding the fundamental chemical characteristics and having access to detailed experimental protocols is critical for researchers aiming to synthesize and utilize histidine-containing peptides in a variety of scientific and therapeutic applications. This guide provides a foundational resource to facilitate the successful application of **Fmoc-DL-histidine** in the laboratory.

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